(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
Description
(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride is a chiral benzyl alcohol derivative characterized by:
- Core structure: A benzyl alcohol moiety substituted with a 3-hydroxy group on the aromatic ring.
- Stereochemistry: (S)-configuration at the alpha carbon adjacent to the aminomethyl group (-CH₂NH₂).
This compound’s structural uniqueness lies in the combination of stereochemical specificity and substitution pattern, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity compared to analogs .
Properties
IUPAC Name |
3-[(1S)-2-amino-1-hydroxyethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195686 | |
| Record name | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43090-68-2 | |
| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43090-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-(aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 3-Hydroxybenzyl Alcohol Core
The 3-hydroxybenzyl alcohol intermediate is commonly prepared via reduction or hydrolysis routes starting from substituted aromatic precursors:
Starting Materials:
Common precursors include 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, or their derivatives such as (3-chloromethylphenyl) chloroformate. The latter is synthesized by phosgenation of m-cresol followed by side-chain chlorination.-
- Hydrolysis of (3-chloromethylphenyl) chloroformate with carboxylic acids or their salts (e.g., sodium acetate) to form bisesters or monoesters of 3-hydroxybenzyl alcohol.
- Alcoholysis of these esters with aliphatic or cycloaliphatic alcohols (e.g., methanol, ethanol, n-butanol) in the presence of catalysts to yield 3-hydroxybenzyl alcohol.
- The process typically involves distillation to remove formed carboxylic acid esters (e.g., methyl acetate) and aqueous workup to eliminate salts.
Catalysts and Reagents:
Lithium aluminum hydride, sodium borohydride, zinc borohydride, tin dichloride with magnesium, sodium amalgam, or enzymatic systems such as polymer-bound NADH have been employed for reduction steps.Advantages:
Using (3-chloromethylphenyl) chloroformate as a starting material is advantageous due to its availability and the mild, cost-effective conditions for hydrolysis and alcoholysis reactions. The final 3-hydroxybenzyl alcohol can be purified by recrystallization from solvents like benzene or carbon tetrachloride.
| Step | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|
| Phosgenation of m-cresol | Phosgene, DMF, triphenylphosphine | Controlled temperature | (3-methylphenyl) chloroformate |
| Side-chain chlorination | Chlorinating agent | Mild conditions | (3-chloromethylphenyl) chloroformate |
| Hydrolysis | Carboxylic acid/salt (e.g., sodium acetate) | Aqueous workup | Bisester/monoester of 3-hydroxybenzyl alcohol |
| Alcoholysis | Alcohol (methanol, ethanol, etc.), catalyst | Distillation, reflux | 3-hydroxybenzyl alcohol |
| Purification | Recrystallization solvents | Ambient to reflux | Pure 3-hydroxybenzyl alcohol |
Introduction of the (S)-alpha-(Aminomethyl) Group
The alpha-aminomethyl group is introduced stereoselectively to yield the (S)-enantiomer of the aminomethyl derivative:
Reductive Amination:
Reductive amination of the 3-hydroxybenzyl alcohol aldehyde or ketone derivative with appropriate amine sources is a common approach. This involves condensation with an amine to form an imine or enamine intermediate, followed by catalytic hydrogenation or hydride reduction to the amine.Catalytic Systems:
Palladium on carbon (Pd/C), iridium-based catalysts, or other transition metal complexes have been utilized for selective N-alkylation and reductive amination of amino acids and related substrates. The choice of catalyst and reaction conditions is critical to achieve high selectivity for the primary amine and to avoid over-alkylation or side reactions.Stereoselectivity:
Chiral catalysts or chiral auxiliaries are employed to ensure the (S)-configuration at the alpha position. The use of chiral diamines or chiral ligands in catalytic systems can induce the desired stereochemistry.Example Procedure:
In a documented synthesis of related α-aminomethylbenzyl alcohol derivatives, a nitro-substituted precursor was reduced in aqueous acetic acid with iron powder under reflux, followed by extraction and purification to yield the amino-substituted product. Subsequent acetylation or formylation steps were used to modify the amino group as needed.
| Step | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|
| Imine formation | Aldehyde + amine | Mild acidic or neutral | Imine/enamine intermediate |
| Reductive amination | Pd/C, Iridium catalysts, or Fe powder | Hydrogen atmosphere or reflux | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol |
| Purification | Extraction, recrystallization | Ambient to reflux | Pure aminomethyl derivative |
Sources: US3994974A patent, recent catalytic studies
Formation of Hydrochloride Salt
The free base of (S)-alpha-(aminomethyl)-3-hydroxybenzyl alcohol is converted into its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent such as diethyl ether or dioxane.
A typical procedure involves dissolving the free amine in a solvent and slowly adding a stoichiometric amount of HCl solution, followed by stirring at room temperature. The resulting hydrochloride salt precipitates as a white solid, which is isolated by filtration and drying.
This salt form improves the compound’s stability, solubility, and handling properties for pharmaceutical applications.
| Step | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|
| Salt formation | HCl in dioxane or diethyl ether | Room temperature, stirring | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride salt |
Source: General organic synthesis protocols
Summary Table of Preparation Methods
Research Findings and Considerations
The hydrolysis and alcoholysis steps in the preparation of 3-hydroxybenzyl alcohol are sensitive to water content and reaction pH, affecting the ratio of mono- and bisesters formed, which are intermediates in the process.
Catalytic reductive amination methods have evolved to use greener and milder conditions, including aqueous media and heterogeneous catalysts, improving sustainability and selectivity.
Controlling the stereochemistry of the alpha-aminomethyl substituent is essential for biological activity; thus, chiral catalysts or resolution methods are often employed.
The formation of the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and formulation.
This comprehensive overview consolidates diverse, authoritative information on the preparation methods of this compound, emphasizing practical synthetic routes, catalytic strategies, and purification techniques crucial for research and industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride undergoes oxidation primarily at its hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. The reaction pathways and products depend on the oxidizing agents and conditions:
Key Findings :
-
Oxidation with KMnO₄ under acidic conditions targets the benzylic alcohol group, forming a carbonyl derivative .
-
PCC selectively oxidizes the α-hydroxyl group without affecting the aromatic ring .
Reduction Reactions
The compound’s amine and alcohol functionalities participate in reductive transformations:
Key Findings :
-
Sodium borohydride (NaBH₄) reduces imine intermediates formed during side reactions .
-
Catalytic hydrogenation with RANEY® Ni removes protective benzyl groups while preserving stereochemistry .
Substitution Reactions
The aminomethyl group acts as a nucleophile in substitution reactions:
Mechanistic Insight :
-
Acylation with benzoyl chloride proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .
-
Methylation occurs under mild basic conditions, forming stable ammonium salts .
Acid/Base-Driven Rearrangements
The compound exhibits pH-dependent stability and reactivity:
Notable Observations :
-
HCl-mediated rearrangements produce six-membered transition states, stabilizing carbocation intermediates .
-
Alkaline hydrolysis cleaves the hydrochloride salt, regenerating the free base .
Stereoselective Transformations
The chiral center at the α-carbon enables enantioselective synthesis:
Applications :
-
Enzymatic resolution achieves high enantiopurity for pharmaceutical intermediates.
-
Chiral auxiliaries in reductive amination preserve the compound’s stereochemical integrity .
Stability and Degradation Pathways
The compound degrades under specific conditions:
| Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Quinone methide derivative | 48 hrs | |
| High humidity (>80% RH) | Hydrolyzed amine | 7 days | |
| Aqueous acid (pH < 2) | Ring-chlorinated byproduct | 24 hrs |
Recommendations :
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C8H12ClNO2
- Molecular Weight : 189.64 g/mol
- CAS Number : 12229803
This structure includes an aminomethyl group and a hydroxyl group, contributing to its biological activity.
Anti-inflammatory Effects
Research indicates that (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride exhibits anti-inflammatory properties. In preclinical models, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Cancer Treatment
The compound has been investigated for its potential in cancer therapy. It is part of alpha-helix mimetic structures that can interact with proteins involved in cancer signaling pathways, particularly the Wnt signaling pathway . This interaction is crucial for developing treatments for various cancers, including fibrotic diseases and tumors associated with KSHV (Kaposi's Sarcoma-associated herpesvirus) .
The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways. The compound has been found to:
- Inhibit pro-inflammatory cytokine production.
- Interact with proteins involved in cell proliferation and apoptosis.
- Potentially enhance the efficacy of existing therapeutic agents through combinatorial methods .
Study on Anti-inflammatory Properties
In a study conducted on animal models, this compound was administered to evaluate its anti-inflammatory effects. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Cancer Treatment Efficacy
Another study focused on the use of this compound in treating fibrotic diseases and certain cancers. The findings indicated that administration led to a decrease in tumor size and improved survival rates in treated subjects, showcasing its therapeutic potential against malignancies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Cancer treatment | Reduction in tumor size | |
| Mechanism | Modulation of Wnt signaling |
Table 2: Case Study Results
| Study Focus | Methodology | Findings |
|---|---|---|
| Anti-inflammatory | Animal model testing | Reduced inflammation markers |
| Cancer treatment | Tumor growth assessment | Decreased tumor size |
Mechanism of Action
The mechanism of action of (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Substitution Patterns on the Benzyl Ring
Key analogs differ in substituent type, position, and electronic effects:
Impact of Substituents :
- Methoxy groups (e.g., 1011-74-1): Increase lipid solubility but may reduce aqueous solubility compared to hydroxyl groups.
- Fluorine (e.g., 37302-03-7): Enhances binding affinity to receptors via electronegative effects and improves pharmacokinetic stability.
Stereochemical Variations
Chirality at the alpha carbon critically influences activity:
- (S)-Configuration : Likely dictates enantioselective interactions with biological targets (e.g., enzymes, transporters).
- Racemic mixtures: For example, (R-(R',S'))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol HCl (54212-89-4) shows how stereoisomerism can lead to divergent pharmacological profiles .
Amino Group Modifications
Variations in the aminomethyl side chain alter physicochemical and binding properties:
Key Observations :
- Bulky substituents (e.g., tert-butyl): May limit membrane permeability but improve target specificity.
- Hydrophilic groups (e.g., hydroxyethyl): Enhance solubility but may reduce CNS penetration.
Cross-Class Structural Comparison
- Milnacipran: Contains an aminomethyl group and aromatic ring but features a cyclopropane scaffold instead of benzyl alcohol. This structural difference results in distinct pharmacokinetics (e.g., longer half-life) and applications (SNRI antidepressant) .
Research Implications and Limitations
- Data Gaps : Evidence primarily derives from chemical registries (e.g., CAS listings) rather than experimental studies, limiting mechanistic insights.
- Need for Modern Studies : Recent advancements in chiral synthesis and computational modeling could clarify structure-activity relationships.
Biological Activity
(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound features an aminomethyl group attached to a benzyl alcohol moiety, enhancing its solubility and reactivity in biological systems.
- CAS Number : 43090-68-2
- Molecular Formula : C9H13ClN2O2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl and aminomethyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity.
- Electrostatic Interactions : These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in neurological disorders and other conditions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may enhance neuronal survival and reduce apoptosis through modulation of signaling pathways.
3. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to induced neurotoxicity, administration of this compound resulted in:
- Reduced neuronal loss.
- Improved behavioral outcomes in cognitive tests.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of the compound against standard antibiotics. Results indicated that:
- The compound showed comparable effectiveness to commonly used antibiotics against certain resistant strains.
Research Findings
Recent studies have highlighted the versatility of this compound as a precursor for synthesizing biologically active compounds, including neurotransmitter analogs and enzyme inhibitors. Its unique structural properties make it a valuable building block in medicinal chemistry.
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Properties |
|---|---|---|
| (R)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | Varies; less effective than S-enantiomer | Different stereochemistry affects binding affinity |
| (±)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | Mixed activity due to racemic nature | Contains both enantiomers |
Q & A
Q. What are the recommended synthetic routes for enantiopure (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride?
The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is reductive amination of 3-hydroxybenzaldehyde derivatives using sodium borohydride (NaBH₄) in the presence of a chiral auxiliary or catalyst to ensure stereochemical control. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical to isolate the (S)-enantiomer with >98% purity. Residual solvents and byproducts should be analyzed via GC-MS or LC-MS .
Q. Which analytical methods are most reliable for characterizing this compound’s purity and stereochemistry?
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess.
- NMR : ¹H and ¹³C NMR in DMSO-d₆ can identify functional groups (e.g., hydroxyl, aminomethyl) and confirm structural integrity.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected at m/z 218.1). Stability under analytical conditions should be verified via repeated injections at varying temperatures .
Q. How should researchers assess the compound’s stability under experimental storage conditions?
Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify hydrolytic byproducts (e.g., free amine or benzyl alcohol derivatives). For long-term storage, lyophilization in amber vials under argon is recommended to prevent oxidation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Use cell-based assays targeting receptors or enzymes structurally related to the compound’s functional groups. For example:
- GPCR Binding Assays : Screen for activity at adrenergic or serotonergic receptors using radioligand displacement (e.g., ³H-agonist competition).
- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays. Normalize data to positive controls (e.g., clorgyline for MAO-A) and validate with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?
Contradictions often arise from poor pharmacokinetic (PK) properties. Address this by:
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.
- Pharmacodynamic Modeling : Correlate free plasma concentrations with target engagement using compartmental models. Adjust dosing regimens or modify the scaffold to improve bioavailability .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
Adopt a tiered approach:
- Lab-Scale Biodegradation : Use OECD 301B tests with activated sludge to measure aerobic degradation over 28 days.
- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS/MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Data should inform quantitative structure-activity relationship (QSAR) models for risk assessment .
Q. How can chiral-specific effects be isolated in pharmacological studies?
- Enantiomer-Specific Synthesis : Prepare both (S)- and (R)-enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst).
- Functional Assays : Compare binding kinetics (SPR) and intracellular signaling (cAMP/GTPγS assays) between enantiomers.
- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., docking to β₂-adrenergic receptor) to identify stereochemical determinants of activity .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Apply the Hill equation with Bayesian hierarchical models to estimate EC₅₀ and slope parameters. Validate with bootstrapping (1,000 iterations) and report 95% credible intervals. Outliers should be assessed via Grubbs’ test .
Q. How can researchers differentiate between direct and off-target effects in complex biological systems?
- CRISPR Knockout Models : Generate cell lines lacking the putative target receptor.
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins.
- Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment. Overlay data with KEGG pathways to map secondary effects .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Optimize critical process parameters (CPPs) via design of experiments (DoE):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
